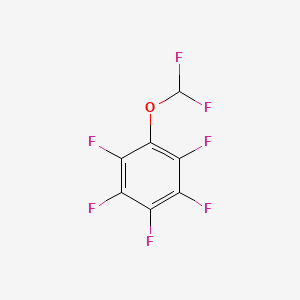
1-(Difluoromethoxy)-2,3,4,5,6-pentafluoro-benzene
Vue d'ensemble
Description
1-(Difluoromethoxy)-2,3,4,5,6-pentafluoro-benzene is a fluorinated aromatic compound characterized by the presence of five fluorine atoms attached to the benzene ring and a difluoromethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-2,3,4,5,6-pentafluoro-benzene typically involves the introduction of the difluoromethoxy group onto a pentafluorobenzene ring. One common method is the reaction of pentafluorophenol with difluoromethylating agents under basic conditions. The reaction can be catalyzed by transition metals such as copper or palladium to enhance the yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using specialized reactors and optimized reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Difluoromethoxy)-2,3,4,5,6-pentafluoro-benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The difluoromethoxy group can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens and nitrating agents can be used for electrophilic substitution reactions.
Nucleophilic Substitution: Strong nucleophiles like alkoxides and amines can replace the fluorine atoms on the benzene ring.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation reactions can produce difluoromethoxy-substituted quinones .
Applications De Recherche Scientifique
1-(Difluoromethoxy)-2,3,4,5,6-pentafluoro-benzene has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(Difluoromethoxy)-2,3,4,5,6-pentafluoro-benzene involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to target molecules. This can lead to the modulation of biological pathways, such as enzyme inhibition or receptor activation .
Comparaison Avec Des Composés Similaires
- 1-(Trifluoromethoxy)-2,3,4,5,6-pentafluoro-benzene
- 1-(Difluoromethoxy)-2,3,4,5,6-tetrafluoro-benzene
- 1-(Difluoromethoxy)-2,3,4,5,6-hexafluoro-benzene
Uniqueness: 1-(Difluoromethoxy)-2,3,4,5,6-pentafluoro-benzene is unique due to the specific arrangement of fluorine atoms and the difluoromethoxy group. This configuration imparts distinct chemical and physical properties, such as increased lipophilicity and stability, which can be advantageous in various applications .
Propriétés
IUPAC Name |
1-(difluoromethoxy)-2,3,4,5,6-pentafluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF7O/c8-1-2(9)4(11)6(15-7(13)14)5(12)3(1)10/h7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTSYEMMYJZFRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


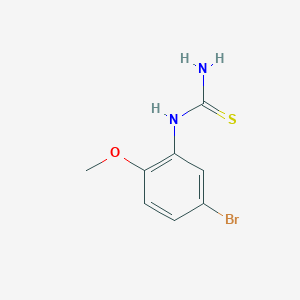
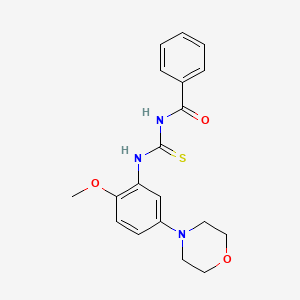
![6-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3133242.png)
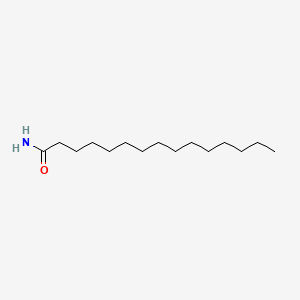
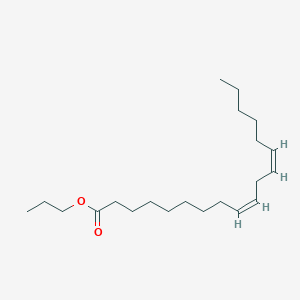
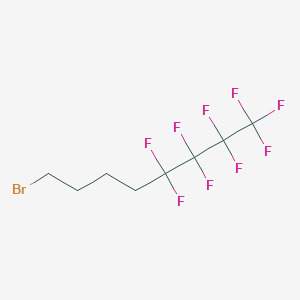
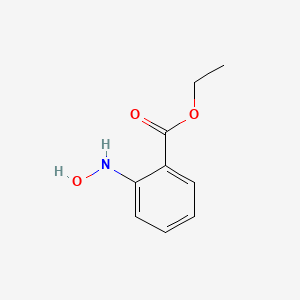
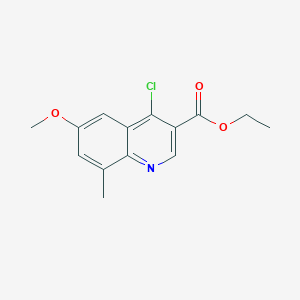

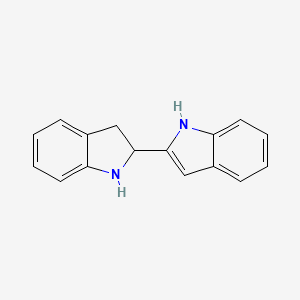
![Methyl 2-[(2,5-dimethylbenzyl)sulfanyl]benzenecarboxylate](/img/structure/B3133292.png)
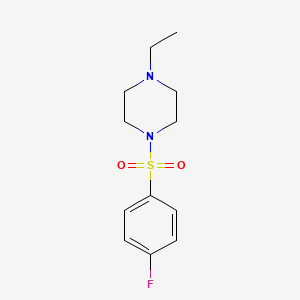
![ethyl 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B3133298.png)

